N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
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Overview
Description
N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . The isopropyl and methyl groups are introduced through alkylation reactions. The final step involves the acylation of the benzoxazole derivative with acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazole derivatives, amines, and oxides, which can further be utilized in various applications .
Scientific Research Applications
N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Isopropyl-1,3-benzoxazol-5-yl)acetamide
- N-(1,3-Benzothiazol-2-yl)-2-(5-nitro-1,3-benzoxazol-2-yl)sulfanylacetamide
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
Uniqueness
N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its isopropyl and methyl groups enhance its lipophilicity, improving its interaction with biological membranes and increasing its efficacy .
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-11(2)14-8-9-18-17(10-14)21-19(23-18)15-6-5-7-16(12(15)3)20-13(4)22/h5-11H,1-4H3,(H,20,22) |
InChI Key |
PTNDQYLLFVQQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)C2=NC3=C(O2)C=CC(=C3)C(C)C |
Origin of Product |
United States |
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